4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
Description
This compound features a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core, a rigid tricyclic scaffold with an 11-oxo group. The substitution at the 6-position is a benzamide group modified at the para position with a dimethylsulfamoyl moiety (-SO₂N(CH₃)₂). The tricyclic core may confer conformational rigidity, influencing target selectivity and metabolic stability.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-22(2)28(26,27)17-6-3-13(4-7-17)20(25)21-16-11-14-5-8-18(24)23-10-9-15(12-16)19(14)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSPRWFCKPERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as INCB054329, is a BET inhibitor . Its primary targets are the bromodomains of the BET (Bromodomain and Extra-Terminal motif) family of proteins, which include BRD2, BRD3, BRD4, and BRDT. These proteins play crucial roles in regulating gene expression.
Mode of Action
INCB054329 interacts with its targets by binding to the bromodomains of the BET proteins, inhibiting their function. This prevents these proteins from binding to acetylated histones, disrupting the transcription of certain genes that are critical for cell proliferation and survival.
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways. Notably, it leads to the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The compound also induces HEXIM1, a protein known to inhibit the positive transcription elongation factor b (P-TEFb), further impacting gene transcription.
Pharmacokinetics
It is soluble in dmso, indicating potential for good bioavailability. It’s also noted that the compound has a high clearance rate and a short half-life in mice.
Result of Action
The action of INCB054329 results in the inhibition of cell growth, particularly in cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis. In addition, it enhances the DNA damage and apoptosis induced by PARP inhibitors and cisplatin.
Action Environment
The efficacy and stability of INCB054329 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C, suggesting that temperature could affect its stability. Furthermore, its efficacy has been demonstrated in various hematological cancer models, indicating that the specific cellular environment can influence its action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The compound’s structural analogues share the tricyclic core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural and Functional Differences
- Target Compound vs. Cyclohexanecarboxamide (): The dimethylsulfamoyl benzamide substituent introduces polarity compared to the lipophilic cyclohexane carboxamide. This may improve aqueous solubility but reduce blood-brain barrier penetration .
- Target Compound vs. Thiophene-2-sulfonamide (): The thiophene sulfonamide in replaces the benzamide, introducing a sulfur atom that could enhance metal-binding interactions (e.g., with zinc-dependent enzymes).
- Target Compound vs. Propanamide (): The propanamide analogue lacks aromaticity and the sulfonamide group, likely reducing target affinity but improving metabolic stability due to its simpler structure .
Hypothetical Pharmacokinetic Profiles
- Lipophilicity: Cyclohexanecarboxamide (LogP ~3.5 estimated) > Thiophene sulfonamide (LogP ~2.8) > Target compound (LogP ~2.2) > Propanamide (LogP ~1.5).
- Metabolic Stability: The thiophene sulfonamide () and dimethylsulfamoyl group in the target compound may resist cytochrome P450 oxidation due to electron-withdrawing effects, whereas the propanamide () could undergo rapid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
